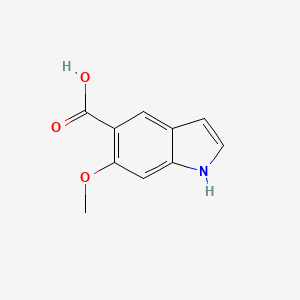

6-methoxy-1H-indole-5-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Bioactive Molecules

The indole scaffold, a heterocyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. mdpi.comresearchgate.net Its remarkable versatility and presence in a multitude of natural products, alkaloids, and bioactive molecules have established it as a privileged pharmacophore in drug discovery. researchgate.netnih.gov The structural characteristics of the indole ring allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov This has encouraged extensive research into indole derivatives as potential therapeutic agents for a diverse range of diseases. nih.gov

Indole derivatives have demonstrated significant potential in various therapeutic areas, including cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. mdpi.comnih.gov Their ability to modulate diverse biological pathways makes them invaluable scaffolds for designing novel drugs. mdpi.com The structural versatility of the indole nucleus allows for the introduction of various substituents, which can significantly alter the compound's biological activity, enabling the development of new drugs with improved efficacy and safety profiles. mdpi.com Numerous FDA-approved drugs incorporate the indole structure, highlighting its therapeutic importance and success in clinical applications. mdpi.com Researchers are particularly interested in their potential to combat drug-resistant cancer cells and pathogens, offering new avenues for addressing significant healthcare challenges. mdpi.comnih.govresearchgate.net

Overview of Methoxy-substituted Indole Carboxylic Acids

Within the broad class of indole derivatives, methoxy-substituted indole carboxylic acids represent a significant area of investigation. The presence of a methoxy (B1213986) group (-OCH₃) on the indole ring enhances the electron-rich nature of the scaffold, influencing its reactivity and biological interactions. chim.it The position of both the methoxy and the carboxylic acid groups on the indole ring plays a crucial role in determining the molecule's specific chemical properties and pharmacological effects. nih.govmdpi.com

These compounds are utilized as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. chim.it For instance, different isomers, such as 5-methoxy-1H-indole-2-carboxylic acid and 5-methoxy-1H-indole-3-carboxylic acid, have been studied for their unique properties. mdpi.comnih.gov Research has shown that derivatives of methoxy-indole carboxylic acids can exhibit neuroprotective properties, making them candidates for developing treatments for neurological disorders. semanticscholar.org The synthesis of these compounds can be achieved through various organic chemistry methods, often starting from commercially available materials like di- or trimethoxy aniline (B41778) derivatives. chim.it The study of their crystal structures reveals how intermolecular interactions, such as hydrogen bonds, influence their physical properties and potential biological function. mdpi.com

Scope and Academic Research Focus on 6-methoxy-1H-indole-5-carboxylic acid

While various isomers of methoxy-indole carboxylic acids have been explored, academic research specifically focused on 6-methoxy-1H-indole-5-carboxylic acid is more specialized. This particular compound serves as a valuable synthetic intermediate in the preparation of complex target molecules.

A notable application of this scaffold is in the synthesis of metabolites of pharmaceutical compounds. For example, a synthetic route for 6-hydroxy-indole-5-carboxylic acids was developed as part of the process to prepare an o-hydroxylated metabolite of Vilazodone (B1662482), an antidepressant. nih.gov This synthesis adapted a Japp-Klingemann type Fischer-indole synthesis, demonstrating a practical application for constructing specifically substituted indoles like the 6-methoxy-5-carboxylic acid derivative. nih.gov The availability of related compounds, such as the methyl ester of 6-methoxy-1H-indole-5-carboxylic acid, further indicates its role as a building block in organic synthesis. cymitquimica.com The research underscores the importance of this specific substitution pattern for accessing complex molecular architectures relevant to pharmaceutical development.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-5-8-6(2-3-11-8)4-7(9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYGUSLEYFSJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626426 | |

| Record name | 6-Methoxy-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155824-16-1 | |

| Record name | 6-Methoxy-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methoxy-Activated Indoles

The construction of the indole (B1671886) nucleus can be achieved through various classical and modern synthetic strategies. For methoxy-activated indoles, several named reactions have proven to be particularly effective.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. rsc.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org The presence of a methoxy (B1213986) group on the phenylhydrazine can significantly influence the regioselectivity of the cyclization.

The reaction of a methoxy-substituted phenylhydrazine with a carbonyl compound under acidic conditions proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Protonation of the enamine is followed by a -sigmatropic rearrangement to afford a di-imine intermediate. Subsequent cyclization, elimination of ammonia, and aromatization yield the final indole product.

Interestingly, the position of the methoxy group can sometimes lead to "abnormal" products. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) has been reported to yield ethyl 6-chloroindole-2-carboxylate as the main product, with the expected ethyl 7-methoxyindole-2-carboxylate formed in smaller amounts. nih.govnih.gov This outcome is attributed to a cyclization that occurs on the side of the benzene (B151609) ring bearing the methoxy substituent. nih.govnih.gov

| Arylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product(s) | Yield (%) | Reference |

| 4-Methoxyphenylhydrazine | Propiophenone | Oxalic Acid | 5-Methoxy-2-methyl-3-phenyl-1H-indole | 79 | rsc.org |

| 2-Methoxyphenylhydrazone of ethyl pyruvate | - | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate and Ethyl 7-methoxyindole-2-carboxylate | Major/Minor | nih.govnih.gov |

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, provides a route to 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org While historically plagued by harsh reaction conditions and unpredictable regioselectivity, modern modifications have improved its utility. wikipedia.org

The mechanism involves the initial reaction of the α-bromo-acetophenone with two molecules of aniline to form an α-arylamino-acetophenone intermediate. Under acidic conditions, this intermediate undergoes an electrophilic cyclization, followed by aromatization and tautomerization to furnish the indole core. wikipedia.org For the synthesis of methoxy-activated indoles, a methoxy-substituted aniline can be employed as the starting material. A modified Bischler synthesis has been utilized to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

| Aniline Reactant | α-Halo-ketone Reactant | Conditions | Product | Yield (%) | Reference |

| Aniline (excess) | α-Bromo-acetophenone | Heat | 2-Aryl-indole | Variable | wikipedia.org |

| N-Methylaniline | α-Diazo-β-ketoester | Rhodium(II) acetate, then Amberlyst® 15 | Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate | Not specified | chim.it |

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is particularly useful when the required aryl aldehyde is readily available. The starting azido (B1232118) esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate. researchgate.net

The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully elucidated. wikipedia.org Azirine intermediates have also been isolated in some cases. wikipedia.org This synthetic route has been successfully applied to the large-scale synthesis of 2-carbomethoxy-6-methoxyindole in high yield. researchgate.net

| Aromatic Aldehyde | Reagents | Conditions | Product | Yield (%) | Reference |

| Methoxy-substituted benzaldehyde | Ethyl azidoacetate, NaOEt; then thermolysis in xylene | Heat | Ethyl 6-methoxy-1H-indole-2-carboxylate | 89 (for 2-carbomethoxy-6-methoxyindole) | researchgate.net |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, often proceeding under milder conditions than traditional methods. Intramolecular C-N bond formation is a common strategy in these approaches. For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been developed for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org

These reactions offer a direct route to the indole nucleus and are often tolerant of a variety of functional groups. The use of copper catalysts provides an economical and environmentally benign alternative to other transition metals like palladium. organic-chemistry.org

| Starting Materials | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Aryl iodides and enamines | CuI / Johnphos / KHCO3 | DMSO, 130 °C | Multisubstituted indoles | up to 88 | organic-chemistry.org |

Regioselective Synthesis of Indole Carboxylic Acid Derivatives

The precise installation of functional groups on the indole scaffold is paramount for the development of compounds with specific properties. Regioselective synthesis allows for the controlled introduction of substituents at desired positions.

Trifluoroacetylated Indole-Driven Hydrolysis for Regioselective Bromination (e.g., 6-bromo-5-methoxy-1H-indole-3-carboxylic acid)

A highly efficient and regioselective strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, which utilizes a trifluoroacetyl group to direct the bromination. This method is a key step in the strategic development towards the core moiety of the anti-inflammatory natural product, Herdmanine D.

The synthesis commences with the trifluoroacetylation of 5-methoxyindole (B15748) at the C3 position. The resulting electron-withdrawing trifluoroacetyl group deactivates the pyrrole (B145914) ring towards further electrophilic substitution and directs the incoming electrophile to the benzene ring. Subsequent bromination with bromine in acetic acid occurs selectively at the C6 position. The final step involves the hydrolysis of the trifluoroacetyl group to afford the desired 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. The regioselectivity of the bromination is a direct consequence of the electronic and steric effects imposed by the trifluoroacetyl group at the C3 position and the methoxy group at the C5 position.

| Starting Material | Reagents | Conditions | Intermediate | Product | Overall Yield (%) |

| 5-Methoxy-1H-indole | 1. Trifluoroacetic anhydride, DMF; 2. Br2, AcOH; 3. 20% aq. NaOH, reflux | Stepwise reaction | 1-(6-Bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one | 6-Bromo-5-methoxy-1H-indole-3-carboxylic acid | High |

Functional Group Interconversions and Derivatization Strategies

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For a compound like methyl 5-methoxy-1H-indole-6-carboxylate, this conversion is typically achieved through saponification, which involves heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent protonation with a strong acid, like hydrochloric acid, yields the desired carboxylic acid. chemspider.com This straightforward and high-yielding reaction is a common final step in the synthesis of indole carboxylic acids.

| Starting Material | Reagents | Conditions | Product |

| Methyl 5-methoxy-1H-indole-6-carboxylate | 1. NaOH (aq) or KOH (aq) 2. HCl (aq) | 1. Heat (reflux) 2. Cool, acidify | 5-methoxy-1H-indole-6-carboxylic acid |

The methoxy group on an indole ring is generally unreactive towards nucleophilic substitution. However, a methoxy group at the 1-position of the indole nucleus can act as a leaving group in nucleophilic substitution reactions, especially when the indole ring is activated by electron-withdrawing groups. nii.ac.jpscispace.com For instance, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles. nii.ac.jpscispace.com This reactivity is attributed to the ability of the N-methoxy group to stabilize the transition state and act as a good leaving group. In contrast, direct nucleophilic substitution of a methoxy group on the benzene portion of the indole ring, such as the 6-methoxy group, is not a common reaction pathway under standard conditions. The electron-donating nature of the methoxy group enhances the electron density of the aromatic ring, making it less susceptible to nucleophilic attack.

The indole nucleus is electron-rich and susceptible to oxidation. springernature.com The oxidation of indoles can lead to a variety of products, including oxindoles, indirubins, and indigo, depending on the oxidant and reaction conditions. researchgate.netrsc.org A common transformation is the oxidation of the C2-C3 double bond. For example, 3-substituted indoles can be electrochemically oxidized to the corresponding 2-oxindoles in the presence of potassium bromide. rsc.org This method offers a logistically straightforward alternative to using stoichiometric quantities of potentially hazardous chemical oxidants. rsc.org The development of catalytic and enantioselective oxidation methods for indoles is an area of active research, with applications in the synthesis of complex natural products. nih.gov The regioselectivity of indole oxidation can be challenging to control, as oxidation can occur at different positions on the indole ring. researchgate.net

| Substrate | Oxidizing Agent/Method | Product |

| 3-Substituted Indoles | Electrochemical oxidation (with KBr) | 2-Oxindoles rsc.org |

| Tryptamine derivatives | Aspartyl peptide catalysts/H₂O₂ | Hydroxy-indolenines nih.gov |

| Indoles | Oxone/halide catalysis | 2-Oxindoles springernature.com |

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. nih.govsci-hub.st The coupling of a carboxylic acid, such as a derivative of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, with an amine is typically facilitated by a coupling reagent that activates the carboxylic acid. nih.govsci-hub.st Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethyl-4-aminopyridine (DMAP). nih.govsci-hub.st These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acyliminium ion, which is then susceptible to nucleophilic attack by the amine. nih.govsci-hub.st This methodology is particularly useful for coupling with electron-deficient amines, where the reaction might otherwise be sluggish. nih.govsci-hub.st The choice of coupling reagent, base, and solvent can significantly impact the efficiency and yield of the amide formation. growingscience.com

| Carboxylic Acid | Amine | Coupling Reagents | Product |

| 6-bromo-5-methoxy-1H-indole-3-carboxylic acid derivative | Primary or Secondary Amine | EDC, HOBt, DMAP, DIPEA | Corresponding amide derivative |

Molecular Structure, Polymorphism, and Spectroscopic Characterization

Spectroscopic Analysis of 6-methoxy-1H-indole-5-carboxylic acid and its Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of indole (B1671886) carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For indole carboxylic acids, the chemical shifts are characteristic of the aromatic indole ring, the carboxylic acid group, and any substituents.

In ¹H NMR spectra of methoxy-substituted indole carboxylic acids, the proton of the carboxylic acid (–COOH) typically appears as a broad singlet in the downfield region, often between 10 and 13 ppm, due to its acidic nature and hydrogen bonding. The indole N-H proton also resonates downfield, generally between 11 and 12 ppm. Protons on the aromatic ring appear in the range of 6.5 to 8.0 ppm, with their specific shifts and coupling patterns determined by the substitution pattern. The methoxy (B1213986) group (–OCH₃) protons characteristically appear as a sharp singlet further upfield, typically around 3.8 ppm.

For the closely related isomer, 5-methoxy-1H-indole-2-carboxylic acid, specific ¹H NMR assignments have been reported, which can serve as a reference for predicting the spectrum of the 6-methoxy-5-carboxylic acid isomer.

Table 1: Representative ¹H NMR Chemical Shifts for 5-methoxy-1H-indole-2-carboxylic acid in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | ~12.9 | Broad Singlet |

| N-H | ~11.6 | Singlet |

| H-C(4) | ~7.37 | Doublet |

| H-C(7) | ~7.11 | Doublet |

| H-C(3) | ~7.05 | Doublet |

| H-C(6) | ~6.93 | Doublet of Doublets |

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of 160–180 ppm. The carbons of the indole ring resonate between approximately 100 and 140 ppm, while the methoxy carbon appears around 55 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals for 6-methoxy-1H-indole-5-carboxylic acid by revealing proton-proton and proton-carbon coupling networks, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For indole carboxylic acids, the IR spectrum is dominated by absorptions from the O-H, N-H, and C=O groups.

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which gives rise to a very broad O-H stretching band in the region of 2500–3300 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid dimer is observed as a strong, sharp band around 1700 cm⁻¹. The N-H stretch of the indole ring appears as a sharper band around 3300-3400 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds, as well as the C-O stretching of the methoxy group, also produce characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Studies on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have shown distinct IR spectra, highlighting the sensitivity of this technique to changes in intermolecular hydrogen bonding. For one polymorph, a sharp N-H stretching band was observed at 3342 cm⁻¹, while a broad band from 3200 to 2000 cm⁻¹ was attributed to the O-H stretching in the cyclic O–H⋯O hydrogen-bonded dimers. mdpi.com A very strong band at 1676 cm⁻¹ was assigned to the C=O stretching vibration. semanticscholar.org

Table 2: Typical IR Absorption Frequencies for Methoxy Indole Carboxylic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Strong, Broad |

| N-H (Indole) | Stretching | 3300 - 3400 | Medium, Sharp |

| C=O (Carboxylic Acid) | Stretching | 1670 - 1710 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

Liquid Chromatography-Photodiode Array Detection-Mass Spectrometry (LC-PDA-MS)

LC-PDA-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection capabilities of a photodiode array (PDA) detector and a mass spectrometer (MS). For a compound like 6-methoxy-1H-indole-5-carboxylic acid, this method would be used for its identification and quantification in complex mixtures.

The HPLC component separates the compound from other substances based on its polarity. The PDA detector records the UV-Vis spectrum of the compound as it elutes from the column, which is characteristic of the indole chromophore. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. This technique is crucial for quality control in pharmaceutical and metabolomic studies. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For 6-methoxy-1H-indole-5-carboxylic acid (C₁₀H₉NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between isomers and confirming the structure of new compounds. For instance, analysis of a related compound, 6-hydroxy-5-methoxyindole-2-carboxylic acid, utilized mass spectrometry to identify its derivatives in biological samples. medicaljournalssweden.se

Crystallographic Studies of Indole Carboxylic Acids

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal. This includes bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π–π stacking.

Single-Crystal X-ray Diffraction Analysis (e.g., for 5-methoxy-1H-indole-2-carboxylic acid polymorphs)

Table 3: Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

This detailed structural information is crucial for understanding the physicochemical properties of the solid material and its potential applications in materials science and pharmaceuticals.

Investigation of Polymorphism in Methoxyindole Carboxylic Acids

Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical area of study in pharmaceuticals and material science. For methoxyindole carboxylic acids, research has revealed the existence of different polymorphic forms, particularly for the isomer 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). semanticscholar.orgmdpi.comnih.gov

One study identified a new polymorph of MI2CA which crystallizes in the monoclinic system with the space group P21/c. mdpi.com This is distinct from a previously reported polymorph. mdpi.com The investigation of these different solid-state forms is crucial as polymorphism can significantly influence a compound's physical properties, such as solubility and stability.

While these detailed polymorphic studies have been conducted on the 2-carboxylic acid isomer, similar dedicated research on the polymorphism of 6-methoxy-1H-indole-5-carboxylic acid is not readily found in published literature.

Intermolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding, C-H⋯O Contacts)

The spatial arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular interactions. For indole carboxylic acid derivatives, hydrogen bonding is a predominant force in defining the crystal structure.

In the crystal structures of related methoxyindole carboxylic acids, several types of interactions are observed:

O-H⋯O Hydrogen Bonds: A common feature in carboxylic acids is the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of two molecules. semanticscholar.orgmdpi.com This interaction is a significant factor in the crystal packing of one of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid. semanticscholar.orgmdpi.com

N-H⋯O Hydrogen Bonds: The indole N-H group frequently acts as a hydrogen bond donor. mdpi.com The acceptor can be an oxygen atom from either a carboxylic group or a methoxy group of an adjacent molecule. mdpi.com This interaction plays a crucial role in linking the primary structural motifs, such as dimers, into larger assemblies. mdpi.com For example, in one polymorph of MI2CA, the N-H group of the indole ring forms a hydrogen bond with the oxygen of the methoxy group. mdpi.com

The interplay of these different intermolecular forces determines the specific crystalline architecture. For instance, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, cyclic dimers are formed via O-H⋯O bonds, and these dimers are further connected through N-H⋯O and C-H⋯O interactions. mdpi.com In another polymorph of the same compound, a different hydrogen bonding pattern is observed, where molecules form ribbons instead of cyclic dimers. mdpi.com

A summary of intermolecular interaction parameters observed in a polymorph of the related compound, 5-methoxy-1H-indole-2-carboxylic acid, is presented below.

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) |

| Hydrogen Bond | O-H···O | Data not available | Data not available |

| Hydrogen Bond | N-H···O | Data not available | Data not available |

| Weak Interaction | C-H···O | Data not available | Data not available |

Specific experimental distance and angle data for the intermolecular interactions in 6-methoxy-1H-indole-5-carboxylic acid are not available in the cited literature. The table structure is based on typical data presented in crystallographic studies of similar compounds.

While these findings from isomers provide a valuable framework for understanding the potential solid-state behavior of 6-methoxy-1H-indole-5-carboxylic acid, direct experimental data from single-crystal X-ray diffraction studies would be necessary to definitively characterize its specific intermolecular interactions and polymorphic capabilities.

Computational Chemistry and Structure Activity Relationship Sar

Density Functional Theory (DFT) Calculations of Indole (B1671886) Carboxylic Acid Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of indole derivatives. By modeling molecular assemblies and validating these models with experimental data, a deeper understanding of their behavior can be achieved.

Modeling of Dimeric and Trimeric Molecular Assemblies

In the solid state, indole carboxylic acids often form complex supramolecular structures through intermolecular interactions, primarily hydrogen bonding. DFT calculations have been successfully employed to model these dimeric and trimeric assemblies, providing valuable insights into their stability and geometry. For the related compound, 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have shown that the formation of cyclic dimers via double O-H···O hydrogen bonds between the carboxylic acid moieties is a key structural feature. mdpi.comnih.gov

Furthermore, these studies have revealed the significant role of other interactions, such as N-H···O hydrogen bonds and C-H···O contacts, in the spatial arrangement of the molecules within the crystal lattice. mdpi.comnih.gov The modeling of trimeric structures has also been performed, which helps to understand the extension of these interactions in a larger assembly. mdpi.comnih.gov These computational models are crucial for predicting the crystal packing and understanding the physical properties of these compounds.

Table 1: Key Intermolecular Interactions in Methoxy (B1213986) Indole Carboxylic Acid Assemblies

| Interaction Type | Donor | Acceptor | Role in Assembly |

| Hydrogen Bond | O-H (Carboxylic Acid) | O (Carboxylic Acid) | Formation of cyclic dimers |

| Hydrogen Bond | N-H (Indole) | O (Methoxy/Carboxylic) | Stabilization of the supramolecular structure |

| C-H···O Contact | C-H (Aromatic/Alkyl) | O (Methoxy/Carboxylic) | Further stabilization of the crystal packing |

Validation of Computational Models with Experimental Structural and Spectroscopic Data

The reliability of DFT models is contingent upon their validation against experimental data. For methoxy-indole-carboxylic acids, computational results have shown good agreement with experimental findings from single-crystal X-ray diffraction and infrared (IR) spectroscopy. mdpi.comnih.gov

Calculated geometric parameters, such as bond lengths and angles, from optimized dimeric and trimeric structures have been compared with crystallographic data, showing a high degree of correlation. mdpi.comnih.gov Similarly, theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR spectra, aiding in the assignment of specific vibrational modes to functional groups and intermolecular interactions. For instance, the characteristic shifts in the stretching frequencies of O-H and N-H bonds in the IR spectrum provide experimental evidence for the hydrogen bonding predicted by DFT models. mdpi.comnih.gov

Theoretical Insights into Reactivity and Regioselectivity

The reactivity and regioselectivity of the indole nucleus are significantly influenced by its substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. The presence of a methoxy group (-OCH3) and a carboxylic acid group (-COOH) on the benzene (B151609) ring of 6-methoxy-1H-indole-5-carboxylic acid will modulate this reactivity.

The methoxy group at the C6 position is an activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity and reactivity towards electrophiles. chim.it Conversely, the carboxylic acid group at the C5 position is a deactivating group, withdrawing electron density from the ring.

Computational studies on substituted indoles often utilize frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates the regions most susceptible to electrophilic attack. For methoxy-substituted indoles, the HOMO is generally delocalized over the indole ring, with significant contributions from the pyrrole (B145914) ring and the electron-donating methoxy group. researchgate.netnih.govchemrxiv.org MEP maps visually represent the electron density distribution, where regions of negative potential (electron-rich) are indicative of likely sites for electrophilic attack.

For 6-methoxy-1H-indole-5-carboxylic acid, electrophilic substitution is predicted to be directed by the interplay of these electronic effects. The activating effect of the C6-methoxy group would direct electrophiles to the ortho and para positions. However, the deactivating effect of the C5-carboxylic acid group would disfavor substitution at adjacent positions. The most likely positions for electrophilic attack are therefore predicted to be C4 and C7, with the pyrrole ring's C3 position also being a potential site due to the inherent reactivity of the indole nucleus.

Table 2: Predicted Reactivity of Positions on the 6-methoxy-1H-indole-5-carboxylic acid Ring

| Position | Influencing Groups | Predicted Reactivity towards Electrophiles |

| C2 | Pyrrole ring | Moderately reactive |

| C3 | Pyrrole ring | Highly reactive |

| C4 | Methoxy (ortho), Carboxylic acid (meta) | Activated |

| C7 | Methoxy (meta), Carboxylic acid (ortho) | Activated |

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole derivatives, SAR studies have explored the impact of various substituents on their therapeutic potential.

Influence of Substituents on Biological Activity (e.g., Methoxy Group Position)

The position of the methoxy group on the indole ring has been shown to be a critical determinant of biological activity in various contexts. For instance, in a series of melatonin (B1676174) analogues, shifting the methoxy group from the C5 to the C6 position of the indole nucleus, along with other modifications, resulted in compounds with high affinity for the melatonin receptor. nih.govacs.org

In other studies on indole-based compounds, the presence and position of a methoxy group have been shown to influence anticancer and other biological activities. mdpi.com The electronic and steric effects of the methoxy group can significantly alter the molecule's interaction with its biological target. For 6-methoxy-1H-indole-5-carboxylic acid, the specific placement of the methoxy group at C6 would create a unique electronic and steric profile that could be exploited for targeted drug design.

Impact of Functional Group Modifications on Compound Potency

Modification of the functional groups on the indole carboxylic acid scaffold can have a profound impact on potency and other pharmacological properties. For indole-5-carboxylic acid derivatives, modifications at various positions have been explored to enhance their activity as inhibitors of enzymes such as cytosolic phospholipase A2α. bohrium.com

Replacing or modifying the carboxylic acid group can influence the compound's acidity, polarity, and ability to form hydrogen bonds, all of which are critical for target binding. For example, esterification of the carboxylic acid can alter the compound's pharmacokinetic properties. Modifications to other parts of the indole ring, such as the introduction of different substituents at various positions, can also lead to significant changes in biological activity by altering the molecule's shape, lipophilicity, and electronic distribution. bohrium.com

Biological Activities and Mechanistic Research

Antimicrobial Research Applications of Indole (B1671886) Carboxylic Acids

Indole carboxylic acids have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. This research encompasses their activity against fungi and bacteria, as well as efforts to understand their mechanisms of action at a molecular level.

Research has highlighted the antifungal potential of indole carboxylic acid derivatives. A notable example is 6-methoxy-1H-indole-2-carboxylic acid, a compound isolated from the soil bacterium Bacillus toyonensis (strain OQ071612). nih.govsemanticscholar.org This metabolite has demonstrated promising antifungal activities against clinically relevant fungal pathogens. nih.gov

Studies have evaluated its efficacy against Candida albicans, a common cause of candidiasis, and clinical isolates of Aspergillus niger, which can cause aspergillosis. nih.govsemanticscholar.org The purified compound showed significant activity against C. albicans and resulted in a 61.3% inhibition of radial mycelial growth in A. niger. semanticscholar.org The stability of the compound was noted to be optimal within a pH range of 6–7 and at temperatures up to 50°C. semanticscholar.org Further research has explored formulating 6-methoxy-1H-indole-2-carboxylic acid into a nanosponge hydrogel for potential topical application in treating mycotic infections. nih.gov

| Fungal Species | Observed Effect | Source Organism of Compound | Reference |

|---|---|---|---|

| Candida albicans | Significant antifungal activity demonstrated | Bacillus toyonensis | nih.govsemanticscholar.org |

| Aspergillus niger | 61.3% inhibition of radial mycelial growth | Bacillus toyonensis | semanticscholar.org |

The indole framework is a key feature in compounds investigated for antibacterial properties. Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their activity against various bacterial strains, including the pathogenic Staphylococcus aureus and Pseudomonas aeruginosa. fabad.org.tr Similarly, other indole derivatives, such as indole-3-carboxamide-polyamine conjugates, have shown intrinsic antimicrobial activity toward Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Some indole isoxazole (B147169) derivatives have also been found to be active against S. aureus and P. aeruginosa. znaturforsch.com The antibacterial potency of certain indole alkaloids appears to be greater against Gram-positive bacteria than Gram-negative bacteria, which is often attributed to the structural differences in their cell walls. mdpi.com Research also explores the use of indole derivatives not as standalone antibiotics but as adjuvants or potentiators, which can enhance the effectiveness of existing antibiotics against resistant bacteria like P. aeruginosa. nih.govnih.gov

Understanding the mechanism of antimicrobial action is crucial for developing new therapeutic strategies. One area of investigation for indole-based compounds is the inhibition of essential bacterial enzymes. Bacterial cystathionine (B15957) γ-lyase (bCSE) has been identified as a key enzyme in the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. scispace.commdpi.com H₂S is involved in bacterial resistance mechanisms to antibiotics. mdpi.com

Selective inhibition of bCSE has been shown to significantly increase the sensitivity of these bacteria to conventional antibiotics. scispace.comresearchgate.netnih.gov Consequently, indole-based inhibitors have been designed and synthesized to target bCSE. scispace.commdpi.com This approach aims to potentiate the effects of existing antibiotics rather than directly killing the bacteria, offering a strategy to combat antibiotic resistance. mdpi.comnih.gov

Anti-Inflammatory Research

Derivatives of indole carboxylic acid are also being investigated for their potential to mitigate inflammatory responses. This research involves synthesizing novel compounds and exploring their molecular targets within inflammatory pathways.

The indole core structure serves as a valuable scaffold for developing compounds with anti-inflammatory properties. A pertinent example is the use of a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, as a crucial building block for the synthesis of Herdmanine D. tandfonline.com Herdmanine D is a naturally occurring compound that has demonstrated anti-inflammatory activity. The development of a concise and regioselective synthesis for this indole scaffold is a strategic step toward producing Herdmanine D and its analogues for further anti-inflammatory research. tandfonline.com The synthesis of various 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids has also been described in the context of their anti-inflammatory activities. nih.gov

Research into the anti-inflammatory mechanisms of indole derivatives has identified several potential molecular targets and signaling pathways. Studies on indole derivatives of ursolic acid have shown they can significantly reduce the upregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org

Furthermore, these compounds were found to decrease the protein expression of principal inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Molecular docking studies suggest that these effects may be mediated through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of immune and inflammatory responses. chemrxiv.org By inhibiting these key components of the inflammatory cascade, indole derivatives demonstrate potential for modulating inflammatory processes.

Neuroprotective Research Applications (e.g., for 5-methoxy-1H-indole-2-carboxylic acid)

Research into 5-methoxy-1H-indole-2-carboxylic acid (MICA) has uncovered promising neuroprotective properties, particularly in the context of ischemic brain injury.

Exploration of Neuroprotective Effects in Preclinical Models

MICA has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. nih.govresearchgate.net Studies involving rat models of transient ischemia followed by reperfusion have shown that administration of MICA can reduce the volume of brain infarction. nih.govnih.gov Both pre- and post-ischemic administration of the compound has been found to be effective. nih.govnih.gov One study indicated that MICA treatment confers cerebral preconditioning against ischemic stroke injury. nih.gov While its efficacy in stroke models is well-documented, its application in other neurodegenerative conditions like Alzheimer's disease is still an emerging area of investigation.

Table 1: Summary of Neuroprotective Effects of 5-methoxy-1H-indole-2-carboxylic acid (MICA) in Preclinical Stroke Models

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Rat model of 1h transient ischemia and 24h reperfusion | Post-ischemic administration of MICA reduced brain infarction volume. | nih.gov |

| Rat model with 4-week MICA dietary intake followed by stroke surgery | MICA protected the brain against ischemic injury, significantly decreasing infarction volume. | nih.govnih.gov |

| Rat model of transient middle cerebral artery occlusion | MICA treatment conferred chemical preconditioning and neuroprotection against stroke. | nih.gov |

Attenuation of Oxidative Stress in Neurological Contexts

A key mechanism underlying MICA's neuroprotective effects is its ability to mitigate oxidative stress. nih.govmdpi.com Following an ischemic event, the brain suffers from a surge in reactive oxygen species (ROS), leading to cellular damage. Research has shown that MICA treatment significantly lowers oxidative stress markers, including hydrogen peroxide production, protein carbonylation, and lipid peroxidation. nih.govnih.gov This attenuation of oxidative stress is closely linked to the preservation of mitochondrial function. nih.govunthsc.edu MICA helps maintain the enzymatic activities of mitochondrial complexes I and IV, enhances mitochondrial membrane potential, and increases ATP production, all of which contribute to neuronal survival. nih.gov

Enhancement of Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a cellular mechanism that underlies synaptic plasticity, which is crucial for learning and memory. Ischemic stroke can severely impair hippocampal LTP. Studies have found that while MICA supplementation did not reverse the broader motor and cognitive dysfunctions caused by stroke, it did improve stroke-related impairments in hippocampal LTP. nih.gov This suggests that MICA may help preserve or restore synaptic functions that are compromised by ischemic injury. The precise mechanisms for this enhancement are still under investigation, but it is a significant finding for potential functional recovery post-stroke. nih.govmdpi.com

Other Investigated Biological Activities

Beyond its specific neuroprotective roles, the indole-carboxylic acid scaffold is associated with other important biological functions.

Antioxidant Properties and Radical Scavenging Mechanisms

The chemical structure of indole derivatives, particularly those with methoxy (B1213986) and carboxylic acid groups, inherently lends itself to antioxidant activity. nih.govresearchgate.net These functional groups can enhance the ability of a molecule to donate electrons and scavenge harmful free radicals. researchgate.netnih.gov Research on derivatives of 5-methoxy-indole carboxylic acid has demonstrated excellent radical scavenging properties. researchgate.net The mechanisms by which these compounds exert their antioxidant effects can include hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). nih.govresearchgate.net Indole compounds produced by gut microbiota are also known to possess potent antioxidant properties, neutralizing highly reactive hydroxyl radicals without generating pro-oxidant intermediates. researchgate.net

Table 2: Factors Influencing Antioxidant Activity of Phenolic Acids

| Functional Group | Effect on Antioxidant Activity | Mechanism | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Promotes antioxidant activity | Enhances electron-donating ability. | nih.govresearchgate.net |

| Carboxylic Acid (-COOH) | Affects antioxidant activity based on its electron-donating ability and the overall molecular structure. | Can decrease the dissociation energy of the phenolic hydroxyl bond. | nih.gov |

| Phenolic Hydroxyl (-OH) | Crucial for radical scavenging | Acts as a hydrogen/electron donor. | researchgate.netnih.gov |

Modulation of Cellular Signaling Pathways (e.g., apoptosis, proliferation)

The regulation of cell life and death is managed by complex signaling pathways, and dysregulation can lead to diseases like cancer or neurodegeneration. nih.gov Methoxyindole carboxylic acids have been shown to influence these pathways. For instance, the neuroprotective effects of MICA are associated with decreased cell death following ischemic injury. nih.govnih.gov This is partly achieved through the upregulation of the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response. nih.gov

Apoptosis, or programmed cell death, is controlled by a delicate balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.commdpi.com The activation of caspases is a hallmark of apoptosis. frontiersin.org While direct studies on 6-methoxy-1H-indole-5-carboxylic acid are limited, related compounds have been shown to modulate these pathways. For example, some natural compounds can induce both autophagy and apoptosis in cancer cells by activating the AMPK/mTOR signaling pathway, which leads to the downregulation of anti-apoptotic regulators like Bcl-2. nih.gov This suggests that indole carboxylic acid derivatives could be investigated for their potential to selectively trigger cell death in pathological conditions.

Receptor and Enzyme Binding Studies (e.g., CYP51 inhibition for anti-Trypanosoma cruzi activity)

There is currently no specific scientific literature available that details the binding of 6-methoxy-1H-indole-5-carboxylic acid to receptors or its inhibitory activity against enzymes such as CYP51 (sterol 14α-demethylase) in the context of anti-Trypanosoma cruzi activity.

The indole scaffold is, however, recognized as a crucial element for the antitrypanosomal activity in some classes of compounds. For example, in N5-substituted paullones, the indole motif is essential for their inhibitory effect on trypanothione (B104310) synthetase (TryS), an enzyme vital for the parasite's survival. nih.gov The optimization of a series of substituted indoles has been explored for their activity against T. cruzi, with some compounds showing a mechanism of action related to CYP51 inhibition. acs.orgdndi.org Despite these broader investigations into indole derivatives, specific studies linking 6-methoxy-1H-indole-5-carboxylic acid to CYP51 inhibition or any anti-trypanosomal activity have not been reported. Further research is required to determine if this specific compound possesses any significant receptor binding or enzyme inhibitory properties relevant to Chagas disease.

Biotechnological Production and Process Optimization

Microbial Production of Indole (B1671886) Carboxylic Acids

The microbial synthesis of indole carboxylic acid derivatives represents a promising alternative to chemical synthesis, offering advantages in terms of sustainability and substrate specificity. A notable example is the production of 6-methoxy-1H-indole-2-carboxylic acid by the soil bacterium Bacillus toyonensis isolate OQ071612. mdpi.comnih.gov This bacterium has demonstrated the ability to produce this antifungal metabolite, highlighting the potential of Bacillus species as microbial cell factories for indole-based compounds. mdpi.comnih.gov The production of such compounds is often part of the bacterium's secondary metabolism, which can be influenced by various cultivation conditions. mdpi.com The characterization of the purified extract from Bacillus toyonensis using advanced spectroscopic techniques confirmed the identity of the produced compound as 6-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov

Bioprocess Optimization Strategies

To maximize the yield of microbially produced indole carboxylic acids, optimization of the fermentation process is crucial. This involves the systematic manipulation of various parameters that influence bacterial growth and metabolite production. mdpi.com

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. mdpi.com In the context of microbial production, RSM is employed to evaluate the effects of multiple independent variables on the desired response, such as the yield of the target compound. mdpi.comnih.gov For the production of 6-methoxy-1H-indole-2-carboxylic acid by Bacillus toyonensis, a face-centered central composite design (CCD) was utilized to optimize the nutritional and environmental variables. mdpi.comnih.gov This statistical approach allows for the identification of the optimal conditions for maximizing the production of the antifungal metabolite. mdpi.com The successful application of RSM in this case led to a significant 3.49-fold increase in the production of 6-methoxy-1H-indole-2-carboxylic acid, demonstrating the effectiveness of this methodology in enhancing bioprocess efficiency. mdpi.comnih.gov

The growth of microorganisms and their ability to produce secondary metabolites are highly dependent on the composition of the culture medium and the physical environment. Key factors that are often optimized include carbon and nitrogen sources, as well as physical parameters like agitation rate, pH, and temperature. mdpi.comnih.gov

In the case of Bacillus toyonensis producing 6-methoxy-1H-indole-2-carboxylic acid, a systematic study of these variables was conducted. The optimal conditions, as determined by RSM, were found to be a combination of specific nutritional and environmental factors. mdpi.comnih.gov

Optimal Conditions for 6-methoxy-1H-indole-2-carboxylic acid Production by Bacillus toyonensis

| Parameter | Optimal Value |

| Carbon Source | Starch (5 g/L) |

| Nitrogen Source | Peptone (5 g/L) |

| Agitation Rate | 150 rpm |

| pH | 6 |

| Temperature | 40 °C |

This interactive data table summarizes the optimal conditions for the production of 6-methoxy-1H-indole-2-carboxylic acid by Bacillus toyonensis, as determined by Response Surface Methodology. mdpi.comnih.gov

These findings underscore the importance of fine-tuning both the nutritional and physical aspects of the fermentation process to achieve maximal yields of the desired indole carboxylic acid. mdpi.com

Advanced Research Applications and Future Directions

6-methoxy-1H-indole-5-carboxylic acid as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the methoxy (B1213986) and carboxylic acid groups on the indole (B1671886) ring makes 6-methoxy-1H-indole-5-carboxylic acid a valuable intermediate in multi-step organic synthesis. The carboxylic acid moiety, in particular, serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction.

A significant application of related indole-5-carboxylic acid scaffolds is in the preparation of known drug metabolites. For instance, synthetic strategies have been developed for an o-hydroxylated metabolite of the antidepressant vilazodone (B1662482), which is a 5-cyano-6-hydroxy-1H-indole derivative. nih.gov The synthesis of such a target molecule often involves the construction of a corresponding 6-hydroxy-indole-5-carboxylic acid precursor. nih.gov In these synthetic pathways, the carboxylic acid group is crucial as it can be converted into other functional groups, such as a carboxamide and subsequently a cyanide, through functional group interconversion. nih.gov This highlights the role of the indole-5-carboxylic acid framework as a key building block for accessing complex, biologically relevant molecules.

Furthermore, the utility of methoxyindole carboxylic acid isomers as foundational scaffolds is demonstrated in the synthesis of natural products. The regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been reported as a critical step in the total synthesis of the anti-inflammatory marine ascidian compound, Herdmanine D. tandfonline.com This underscores the importance of the substituted methoxyindole carboxylic acid core in constructing intricate natural product architectures.

Strategic Development of Novel Indole-Based Scaffolds for Drug Discovery

The indole ring system is often referred to as a "privileged scaffold" in drug discovery due to its ability to mimic the structure of peptides and bind to a wide range of biological targets. Methoxy-substituted indole carboxylic acids are particularly important as starting points for creating libraries of novel compounds for pharmacological screening. chemimpex.comchim.it These compounds serve as key intermediates in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. chemimpex.com

The development of new chemical entities often involves modifying the core indole structure. The carboxylic acid and methoxy groups on compounds like 6-methoxy-1H-indole-5-carboxylic acid provide reactive sites for diversification. For example, the synthesis of an o-hydroxylated metabolite of vilazodone demonstrates a strategy where a specific indole scaffold is constructed to match a molecule with known biological activity. nih.gov

The versatility of the methoxyindole scaffold is also evident in the development of potential anticancer agents. The indole core is a pharmacophore in numerous compounds designed to inhibit targets like histone deacetylases or microtubule polymerization. nih.gov By using the indole-2-carboxylic acid moiety, researchers can synthesize complex hydrazone derivatives, tethering a second pharmacophore to the indole nucleus to create hybrid molecules with enhanced potency. nih.gov This modular approach, enabled by the reactivity of the carboxylic acid group, is a cornerstone of modern drug discovery.

Integration of Computational and Experimental Methodologies in Indole Research

A comprehensive understanding of the structural and electronic properties of methoxyindole carboxylic acids is crucial for predicting their reactivity and biological interactions. Modern research increasingly combines experimental techniques with computational modeling to gain deeper insights. A prime example of this synergy is the characterization of new crystalline forms (polymorphs) of the related isomer, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). mdpi.comnih.gov

In a recent study, a new polymorph of MI2CA was identified and characterized using a combination of single-crystal X-ray diffraction, infrared (IR) spectroscopy, and density functional theory (DFT) calculations. mdpi.comnih.gov

Experimental Analysis : Single-crystal X-ray diffraction provided precise measurements of the crystal lattice parameters and the spatial arrangement of molecules, revealing the formation of cyclic dimers through hydrogen bonds. mdpi.comsemanticscholar.org

Spectroscopic Corroboration : IR spectroscopy was used to study the vibrational modes of the molecule, confirming the nature of the intermolecular hydrogen bonds (e.g., O-H···O and N-H···O) that were observed in the crystal structure. mdpi.com

Computational Validation : DFT calculations, using the ωB97X-D method, were employed to model the structure of monomeric, dimeric, and trimeric forms of the molecule. mdpi.comnih.gov These theoretical calculations of bond lengths, bond angles, and intermolecular interactions showed excellent agreement with the experimental data from X-ray diffraction, thereby validating the experimental findings and providing a deeper understanding of the forces governing the crystal packing. mdpi.comnih.gov

This integrated approach is vital for understanding the solid-state properties of active pharmaceutical ingredients, as different polymorphs can have different stability and solubility.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z (molecules/unit cell) | 4 |

Emerging Roles of Methoxyindole Carboxylic Acids in Chemical Biology and Material Science

Beyond their traditional role in medicinal chemistry, methoxyindole carboxylic acids are finding new applications in the fields of chemical biology and material science. Their unique electronic and structural properties make them suitable for designing molecular tools and advanced materials.

In chemical biology, these compounds can be used as precursors for fluorescent probes. For example, the related 5-methoxyindole-2-carboxylic acid is a documented reactant in the preparation of fluorescent small molecule probes designed for in vivo lipid imaging. sigmaaldrich.com The intrinsic fluorescence of the indole nucleus, which can be tuned by substituents like the methoxy group, makes it an attractive core for developing sensors that can visualize biological processes in real-time.

In material science, methoxyindole carboxylic acids have shown potential as building blocks for coordination polymers. mdpi.comsemanticscholar.org Studies on 5-methoxyindole-2-carboxylic acid have revealed that it can form isostructural coordination polymers with divalent metal ions such as Zn(II), Mn(II), and Cd(II). mdpi.comsemanticscholar.org In these materials, the indole anions act as bridging bidentate ligands, linking metal centers to form extended network structures. semanticscholar.org The ability to form such self-assembling architectures opens up possibilities for creating novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. The development of new chemosensors is another area where the unique properties of methoxy-activated indoles are being explored. chim.it

Q & A

Basic Research Questions

What are the recommended synthetic routes for 6-methoxy-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of indole derivatives often involves cyclization or functionalization of precursor molecules. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with thioureas or aminothiazolones under reflux in acetic acid to introduce substituents (see Scheme 2 in ). For 6-methoxy variants, methoxy groups are typically introduced via nucleophilic substitution or protected during synthesis. Optimization includes adjusting stoichiometry (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) and reaction time (3–5 hours under reflux) . Post-synthetic purification via recrystallization or chromatography is critical, as impurities can skew biological activity assessments.

How should researchers handle and store 6-methoxy-1H-indole-5-carboxylic acid to ensure stability?

Methodological Answer:

While direct data for this compound is limited, safety protocols for structurally similar indole-5-carboxylic acids (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) recommend:

- Storage: At 0–6°C in airtight containers to prevent degradation .

- Handling: Use PPE including nitrile gloves, face shields, and EN 166-certified safety goggles. Avoid skin contact using proper glove removal techniques .

- Stability: No hazardous decomposition products are reported for analogous compounds, but monitor for color changes or precipitate formation as indicators of instability .

What spectroscopic techniques are most effective for characterizing 6-methoxy-1H-indole-5-carboxylic acid?

Methodological Answer:

- NMR (¹H/¹³C): Resolve methoxy (δ ~3.8–4.0 ppm) and carboxylic proton (δ >10 ppm) signals. Compare with published spectra of related compounds like ethyl 5-methoxyindole-2-carboxylate ( ).

- HRMS: Confirm molecular weight (theoretical for C₁₀H₉NO₃: 191.18 g/mol) .

- IR: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) bands.

- X-ray crystallography: Use SHELXL for small-molecule refinement ( ) to resolve regiochemical ambiguities in methoxy and carboxylic group positions.

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for 6-methoxy-1H-indole-5-carboxylic acid derivatives?

Methodological Answer:

Contradictions often arise from impurities or assay variability. Strategies include:

- Purity validation: Use HPLC (≥95% purity threshold) and compare melting points (e.g., 199–201°C for 6-methoxyindole-3-carboxylic acid) .

- Dose-response studies: Test multiple concentrations to rule out non-specific effects.

- Structural analogs: Compare with derivatives like 5-(trifluoromethoxy)-1H-indole ( ) to isolate the methoxy group’s role in activity.

- Meta-analysis: Cross-reference data from authoritative databases (e.g., PubChem, EPA DSSTox) while excluding unreliable sources like BenchChem .

What computational methods support the design of 6-methoxy-1H-indole-5-carboxylic acid-based inhibitors?

Methodological Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., HCV NS5B polymerase, as in ).

- QSAR: Correlate substituent effects (e.g., electron-withdrawing methoxy groups) with bioactivity using descriptors like logP and H-bond acceptor counts.

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity at the indole C-5 position .

How can crystallographic data for 6-methoxy-1H-indole-5-carboxylic acid be validated to ensure reproducibility?

Methodological Answer:

- Refinement: Use SHELXL for high-resolution data (e.g., <1.0 Å) to minimize R-factor discrepancies .

- Twinned data: Apply SHELXPRO for detwinning if crystal twinning is suspected.

- Validation tools: Check for plausible bond lengths (C–O ~1.36 Å, C=O ~1.21 Å) and angles using CCDC Mercury.

- Deposition: Submit data to the Cambridge Structural Database (CSD) for peer validation .

What strategies mitigate side reactions during functionalization of 6-methoxy-1H-indole-5-carboxylic acid?

Methodological Answer:

- Protecting groups: Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted acylation .

- Regioselective catalysis: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-3 modifications, leveraging the indole’s electron-rich positions .

- Low-temperature conditions: Perform reactions at –78°C to suppress polymerization of reactive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.